molecular formula C20H23BrF3N3OS B2730689 (E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide CAS No. 1274948-47-8

(E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide

Cat. No.: B2730689
CAS No.: 1274948-47-8
M. Wt: 490.38
InChI Key: XNFIHNGMJKJPKW-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide is a useful research compound. Its molecular formula is C20H23BrF3N3OS and its molecular weight is 490.38. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Exposure Assessment

Human Exposure and Metabolic Pathways : Studies have demonstrated that humans are exposed to carcinogenic HCAs like PhIP and MeIQx through cooked meats, with varying levels of these compounds found in urine samples of individuals consuming a normal diet. The metabolism of these compounds involves complex enzymatic pathways, including N-hydroxylation and O-glucuronidation, indicating significant bioactivation and detoxification processes in humans. For example, urinary metabolite profiles following consumption of cooked chicken showed the excretion of PhIP and its microbial metabolite PhIP-M1, highlighting the role of intestinal bacteria in metabolizing dietary carcinogens (Vanhaecke et al., 2008).

Genetic Polymorphisms and Carcinogen Activation : Research has explored the association between genetic polymorphisms in enzymes responsible for activating carcinogenic aromatic amines and the risk of cancer. These studies underline the significance of individual genetic variations in the metabolism of carcinogenic compounds and their role in cancer susceptibility (Ozawa et al., 2002).

Carcinogenic Potential and DNA Adduct Formation

Carcinogenicity and Mutagenicity : Investigations into the carcinogenicity of HCAs have shown their mutagenic and carcinogenic potential in both experimental animals and humans. The formation of DNA adducts, a critical event in chemical carcinogenesis, has been observed with HCAs intake, indicating a direct link between exposure to these compounds and the initiation of cancer. The study of hemoglobin adducts of aromatic amines in smokers further elucidates the exposure to carcinogens through tobacco use and its correlation with cancer risk (Bryant et al., 1988).

Dietary Assessment and Exposure : A pilot study focusing on the dietary assessment of xenobiotics derived from food processing highlighted the intake of HCAs and PAHs predominantly from meat and meat products. This research emphasizes the need for understanding dietary habits and cooking methods as major determinants of exposure to these carcinogens, urging for adjustments in intake levels as recommended by health agencies (Zapico et al., 2022).

Properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]methyl N'-[(E)-[4-(2-methylpropyl)phenyl]methylideneamino]carbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3OS.BrH/c1-14(2)11-15-3-5-16(6-4-15)12-25-26-19(24)28-13-17-7-9-18(10-8-17)27-20(21,22)23;/h3-10,12,14H,11,13H2,1-2H3,(H2,24,26);1H/b25-12+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRHKDZEKHCIKP-CYUVEUGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=NN=C(N)SCC2=CC=C(C=C2)OC(F)(F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=N/N=C(\N)/SCC2=CC=C(C=C2)OC(F)(F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.